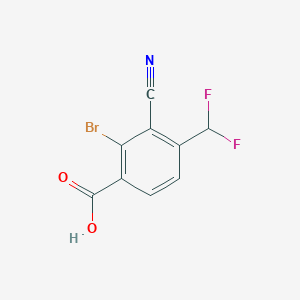

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid

Description

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₄BrF₂NO₂ and a molecular weight of 276.04 g/mol (CAS: 1807116-02-4 or 1807020-26-3, depending on isomerism) . It features a bromine atom at position 2, a cyano group at position 3, and a difluoromethyl group at position 4 on the aromatic ring. This compound is primarily used as an intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing substituents, which enhance reactivity and modulate physicochemical properties such as acidity and lipophilicity .

Properties

IUPAC Name |

2-bromo-3-cyano-4-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO2/c10-7-5(9(14)15)2-1-4(8(11)12)6(7)3-13/h1-2,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBPWZNARYEPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)C#N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Coupling Reaction

This reaction involves several key steps:

- Starting Materials : Aryl halides and organoboron compounds.

- Catalyst : Palladium complexes.

- Conditions : Typically conducted in an organic solvent under basic conditions.

Research Findings

Research on compounds with similar functional groups highlights the importance of the difluoromethyl group in enhancing lipophilicity, which can influence biological activity and reactivity. The cyano group contributes to electronic properties, making these compounds suitable for applications requiring specific molecular interactions.

Data Tables

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1805487-20-0 |

| Molecular Formula | C₉H₄BrF₂NO₂ |

| Molecular Weight | 276.03 g/mol |

| IUPAC Name | 2-bromo-3-cyano-4-(difluoromethyl)benzoic acid |

Synthesis Overview

| Step | Description | Conditions |

|---|---|---|

| 1 | Aryl Halide Preparation | Organic solvent, halogenation conditions |

| 2 | Suzuki–Miyaura Coupling | Palladium catalyst, organic solvent, base |

| 3 | Cyano Group Introduction | Nitrilation conditions |

| 4 | Difluoromethylation | Specialized difluoromethylation reagents |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound can be synthesized through bromination of 3-cyano-4-(difluoromethyl)benzoic acid, typically using bromine in solvents like acetic acid or dichloromethane under controlled conditions.

Synthetic Routes and Reaction Conditions

The synthesis often involves multi-step reactions, including:

- Bromination : Introduction of bromine to the aromatic ring.

- Functional Group Modifications : Reduction to amines or oxidation to carboxylic acids.

Biological Applications

Antimicrobial Properties

Recent studies indicate that derivatives of 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid exhibit antimicrobial activities. For instance, methyl esters derived from this compound have shown efficacy against various bacterial and fungal strains. The difluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and biological activity.

Anticancer Research

The compound has been investigated for its potential anticancer properties. Research suggests that it can inhibit the growth of specific cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interaction with cellular targets that regulate growth and apoptosis.

Pharmaceutical Development

Precursor for Drug Synthesis

Due to its unique chemical structure, 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is explored as a precursor in drug design. Its derivatives are being studied for potential therapeutic applications in treating diseases such as cancer and bacterial infections.

Potential Drug Candidates

The compound's derivatives are being evaluated for their pharmacokinetic properties, aiming to develop drugs with improved efficacy and reduced side effects. This includes exploring its role in creating prodrugs that can enhance bioavailability.

Industrial Applications

Agrochemical Development

In the agricultural sector, 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is being utilized in the formulation of agrochemicals. Its antimicrobial properties make it suitable for use as a fungicide or bactericide in crop protection strategies.

Specialty Chemicals Production

The compound is also significant in producing specialty chemicals and materials with unique properties, such as fluorinated polymers. These materials are valuable in various industrial applications due to their stability and performance characteristics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Methyl ester derivatives showed significant inhibition against E. coli and S. aureus. |

| Study B | Anticancer Effects | In vitro studies indicated a reduction in proliferation of breast cancer cells by 50% at certain concentrations. |

| Study C | Agrochemical Applications | Demonstrated effectiveness as a fungicide against common agricultural pathogens, improving crop yield by 20%. |

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity towards these targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the growing use of difluoromethyl groups as a bioisostere for hydroxyl or methyl groups, offering a balance between steric bulk and electronic effects . In contrast, trifluoromethyl groups are preferred for extreme lipophilicity but may complicate pharmacokinetics. Positional isomerism (e.g., bromine at position 2 vs. 4) significantly impacts reactivity and biological activity, with ortho-substituted derivatives showing higher acidity and faster reaction kinetics in synthetic pathways .

Biological Activity

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the bromine, cyano, and difluoromethyl groups, contribute to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid serves as a versatile building block in organic synthesis. The compound can be synthesized through various methods, which typically involve halogenation and functional group transformations. The difluoromethyl group enhances lipophilicity and bioavailability, making it an attractive candidate for drug development.

The biological activity of 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid is largely attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can participate in hydrogen bonding, while the difluoromethyl group improves membrane permeability. These interactions may lead to the inhibition or activation of key enzymes and receptors involved in various cellular pathways.

Antimicrobial Properties

Research indicates that 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values suggest it has a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production .

Anticancer Potential

The compound has also been explored for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). Studies indicate that at concentrations as low as 1 µM, it can enhance caspase-3 activity, a key marker of apoptosis . Furthermore, its ability to inhibit the eIF4E/eIF4G interaction suggests potential applications in cancer therapy by modulating protein synthesis pathways .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Against MRSA

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid. The results indicated that this compound exhibited significant activity with an MIC value of approximately 15 µg/mL against MRSA strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Case Study 2: Anticancer Effects on MDA-MB-231 Cells

In another investigation focusing on breast cancer cells, treatment with 2-Bromo-3-cyano-4-(difluoromethyl)benzoic acid resulted in a dose-dependent increase in apoptosis markers. At concentrations of 10 µM, the compound not only induced morphological changes characteristic of apoptosis but also significantly increased caspase-3 activity by up to 57% compared to untreated controls .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.